2-Pyrrolidin-1-ylbenzaldehyde
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Overview
Description
2-Pyrrolidin-1-ylbenzaldehyde is a compound with the molecular formula C11H13NO . It is also known by other names such as 2-Pyrrolidinobenzaldehyde, 2-(Pyrrolidin-1-yl)benzaldehyde, and 2-(1-Pyrrolidinyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-1-ylbenzaldehyde includes a five-membered pyrrolidine ring attached to a benzaldehyde group . The InChI string representation of its structure isInChI=1S/C11H13NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2
. Chemical Reactions Analysis
While specific chemical reactions involving 2-Pyrrolidin-1-ylbenzaldehyde are not detailed in the available literature, pyrrolidine compounds are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
2-Pyrrolidin-1-ylbenzaldehyde has a molecular weight of 175.23 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 175.099714038 g/mol . Its topological polar surface area is 20.3 Ų .Scientific Research Applications
Metal-Free Synthesis of Inden-1-ones
Research led by Liu et al. (2021) highlights a metal-free approach to synthesize inden-1-ones from 2-alkynylbenzaldehydes, mediated by pyrrolidine. This method operates under mild conditions, efficiently cleaving the C═O bond and forming new C-C and C═O bonds. The process demonstrates both step- and atom-economy and includes aza-Petasis-Ferrier rearrangement of an intermediate 1-amino-3-methylene-dihydroisobenzofuran (Liu et al., 2021).
Diastereoselective Synthesis of Pyrrolidines
Carson and Kerr (2005) developed a Yb(OTf)3 catalyzed three-component reaction for synthesizing pyrrolidines. They used aldehydes, amines, and 1,1-cyclopropanediesters, achieving high diastereoselectivity and yielding pyrrolidines with a cis relationship between the 2- and 5-positions (Carson & Kerr, 2005).
Synthesis of Fullerene Pyrrolidine Compounds
Shi-jin Chu (2008) synthesized 2-(3-hydroxyphenyl)[60] fullerene pyrrolidine via a 1,3-dipolar cycloaddition reaction, using fullerene (C60) and azomethine ylide. This synthesis demonstrated a high yield and good thermal stability of the product (Chu Shi-jin, 2008).
Study of Piezoelectric Properties
Research by Zhang et al. (2010) involved the synthesis of a compound using 2-naphthol, 2-hydroxybenzaldehyde, and tetrahydropyrrole. The resultant compound showed piezoelectric properties and was characterized by X-ray single crystal diffraction and IR, indicating potential applications in material science (Zhang et al., 2010).
Future Directions
Pyrrolidine compounds, including 2-Pyrrolidin-1-ylbenzaldehyde, continue to be of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHUKBIDTDKVSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366547 |
Source
|
Record name | 2-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58028-74-3 |
Source
|
Record name | 2-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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